3-(pyridin-2-yl)propanoic acid hydrochloride
Description
3-(Pyridin-2-yl)propanoic acid hydrochloride is a pyridine-containing carboxylic acid derivative with the molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.63 g/mol (calculated from empirical formula). Structurally, it consists of a pyridine ring attached to a propanoic acid chain, with a hydrochloride salt formation at the amino group (if applicable) or carboxylic acid moiety.
Key identifiers include:
- CAS No.: 15197-75-8
- MDL Number: MFCD11696415
- Purity: ≥96% (as per commercial suppliers like Combi-Blocks) .
Its applications span organic synthesis, ligand design for metal complexes, and intermediate roles in drug discovery pipelines.
Properties
CAS No. |
880094-03-1 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyridine with propanoic acid under specific conditions. One common method involves the use of pyridine-2-carboxaldehyde and malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by hydrogenation to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yl)propanoic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(pyridin-2-yl)propanoic acid hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes by binding to active sites or allosteric sites. The compound’s effects are mediated through pathways involving pyridine derivatives and their interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Heterocyclic Modifications
- Pyridine vs. Isoindole/Benzodiazole: Replacing the pyridine ring with isoindole () or benzodiazole () introduces distinct electronic and steric profiles.
Substituent Effects
- Amino Group Addition: The presence of an amino group on the propanoic acid chain (e.g., 3-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride) introduces chirality and reactivity for peptide coupling or metal coordination .
- Chiral Centers: Compounds like the (1s,3s)-cyclobutane derivative () and (R)-2-amino-3-(pyridin-3-yl)propanoic acid () are enantiopure, making them valuable in asymmetric synthesis or drug development .
Salt Forms and Solubility
- Hydrochloride vs. Dihydrochloride : Dihydrochloride salts (e.g., and ) generally exhibit higher aqueous solubility due to increased ionic character, which is critical for bioavailability in drug candidates .
Biological Activity
3-(Pyridin-2-yl)propanoic acid hydrochloride is a chemical compound with notable biological activities, particularly in the fields of neuroscience and medicinal chemistry. It is classified as an amino acid derivative, characterized by a pyridine ring attached to the propanoic acid backbone. This compound has garnered attention for its potential role as a neurotransmitter modulator, which could have implications in treating various neurological disorders.
- Molecular Formula : C₈H₉NO₂·HCl
- Molecular Weight : Approximately 202.64 g/mol
- Density : 1.268 g/cm³
- Boiling Point : 323.5 °C
The hydrochloride form enhances its solubility in water, facilitating its use in biochemical applications and research.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. This can be attributed to its structural similarity to neurotransmitters involved in synaptic transmission, particularly glutamate receptors. Studies suggest that this compound may influence pathways critical for synaptic plasticity and neuronal signaling.
Case Study: Neuroprotection in Parkinson's Disease Models
In a study examining neuroprotective agents, compounds similar to this compound were evaluated for their ability to protect dopaminergic neurons from toxins associated with Parkinson's disease (PD). The results indicated that these compounds could significantly reduce cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA) and MPP+ (1-methyl-4-phenylpyridinium), suggesting a potential therapeutic application in PD treatment .
Interaction studies have shown that this compound can selectively bind to certain receptors involved in neuronal signaling. This binding affinity is crucial for understanding its mechanism of action and therapeutic potential.
Table: Comparison of Binding Affinities
| Compound Name | Target Receptor | Binding Affinity (IC50) |
|---|---|---|
| 3-(Pyridin-2-yl)propanoic acid | Glutamate Receptor | ~500 nM |
| Compound A | PTGR2 | 500 nM |
| Compound B | PPARγ | >5 μM |
Potential Applications
The unique properties of this compound suggest several potential applications:
- Neurological Disorders : As a modulator of neurotransmitter systems, it may be useful in treating conditions like Alzheimer's and Parkinson's disease.
- Organic Synthesis : Its chemical structure allows it to serve as an intermediate in the synthesis of other bioactive compounds.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The functional groups present in this compound could pose certain hazards; therefore, thorough toxicological evaluations are necessary before clinical applications.
Summary of Safety Considerations
- Reactivity : The compound's functional groups may lead to various chemical reactions; careful handling is advised.
- Toxicity Studies : Preliminary studies indicate low toxicity levels in vitro, but further research is needed to confirm safety profiles in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
